molecular formula C13H18O3 B14618413 Acetic acid;2-(2-methylbut-3-en-2-yl)phenol CAS No. 59671-72-6

Acetic acid;2-(2-methylbut-3-en-2-yl)phenol

Cat. No.: B14618413
CAS No.: 59671-72-6
M. Wt: 222.28 g/mol
InChI Key: VPWZJEQYCLVAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-(2-methylbut-3-en-2-yl)phenol is an organic compound with a complex structure that includes both acetic acid and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2-methylbut-3-en-2-yl)phenol typically involves the esterification of acetic acid with 2-(2-methylbut-3-en-2-yl)phenol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process. Industrial production methods also include rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2-methylbut-3-en-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Acetic acid;2-(2-methylbut-3-en-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-(2-methylbut-3-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The acetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-(2-methylbut-3-en-2-yl)phenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

CAS No.

59671-72-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

acetic acid;2-(2-methylbut-3-en-2-yl)phenol

InChI

InChI=1S/C11H14O.C2H4O2/c1-4-11(2,3)9-7-5-6-8-10(9)12;1-2(3)4/h4-8,12H,1H2,2-3H3;1H3,(H,3,4)

InChI Key

VPWZJEQYCLVAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C=C)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.